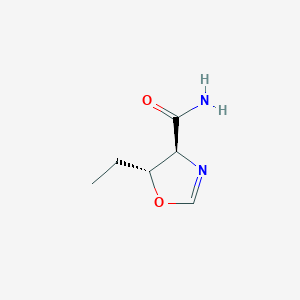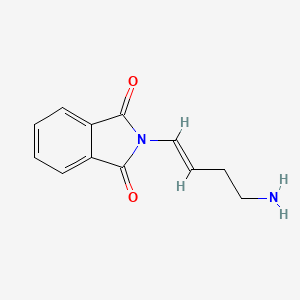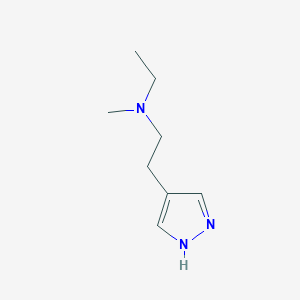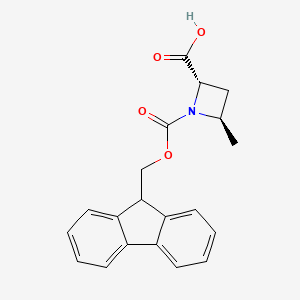
(4S,5R)-5-Ethyl-4,5-dihydrooxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R)-5-Ethyl-4,5-dihydrooxazole-4-carboxamide is a chiral compound with significant potential in various fields of scientific research. This compound features a unique structure that includes an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of chiral centers at positions 4 and 5 adds to its complexity and potential for enantioselective applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-5-Ethyl-4,5-dihydrooxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino alcohol with an ester or acid chloride to form the oxazole ring. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to ensure the formation of the desired chiral product.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5R)-5-Ethyl-4,5-dihydrooxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives with altered electronic properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with aldehyde or ketone groups, while reduction can produce dihydrooxazole derivatives with hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4S,5R)-5-Ethyl-4,5-dihydrooxazole-4-carboxamide is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable for investigating stereospecific processes in biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to form stable complexes with metal ions can be exploited in the design of metal-based drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of (4S,5R)-5-Ethyl-4,5-dihydrooxazole-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. The chiral centers at positions 4 and 5 allow for enantioselective binding, enhancing the compound’s specificity and potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone
- (4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyl-oxazolidine-5-carboxylic acid
- (4S,5R)-3-(N-Fluorenylmethoxycarbonyl)-2,2,5-trimethyl-oxazolidine-4-carboxylic acid
Uniqueness
Compared to similar compounds, (4S,5R)-5-Ethyl-4,5-dihydrooxazole-4-carboxamide stands out due to its specific substitution pattern and the presence of the ethyl group at position 5. This unique structure imparts distinct electronic and steric properties, making it suitable for specialized applications in asymmetric synthesis and pharmaceutical development.
Eigenschaften
Molekularformel |
C6H10N2O2 |
|---|---|
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
(4S,5R)-5-ethyl-4,5-dihydro-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C6H10N2O2/c1-2-4-5(6(7)9)8-3-10-4/h3-5H,2H2,1H3,(H2,7,9)/t4-,5+/m1/s1 |
InChI-Schlüssel |
ILFDWGHAFWEFKM-UHNVWZDZSA-N |
Isomerische SMILES |
CC[C@@H]1[C@H](N=CO1)C(=O)N |
Kanonische SMILES |
CCC1C(N=CO1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Oxazolo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B12856867.png)



![Rel-(4a'R,7a'R)-6',7a'-bis(4-fluorophenyl)-4a',7a'-dihydro-7'H-spiro[cyclopentane-1,3'-cyclopenta[e][1,2,4]trioxine]](/img/structure/B12856890.png)



![tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12856903.png)
![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856910.png)

